molecular formula C8H11ClN2O2S B3024554 4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide CAS No. 59582-92-2

4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide

Cat. No. B3024554
CAS RN: 59582-92-2
M. Wt: 234.7 g/mol
InChI Key: NGFUAIQLURUVMT-UHFFFAOYSA-N
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Description

4-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide (4CNPPS) is an organic compound belonging to the class of pyridine-3-sulfonamides. It is a yellowish-white, crystalline solid with a melting point of 135-137°C. 4CNPPS is used as an intermediate for the synthesis of various drugs, such as antifungals, antibiotics, and antivirals. 4CNPPS is also used in research laboratories for the study of biochemical and physiological processes.

Scientific Research Applications

4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide has been used in several scientific research applications. It is used as a model compound to study the structure and reactivity of pyridine-3-sulfonamides. This compound has also been used in the study of the mechanism of action of various drugs, such as antifungals, antibiotics, and antivirals. It has also been used to study the biochemical and physiological effects of drugs on living organisms.

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide is the Phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in the development of therapeutic drugs .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding site of the enzyme, preventing the phosphorylation and activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of PI3K affects several downstream pathways. One of the most significant is the Akt signaling pathway , which plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . By inhibiting PI3K, the compound prevents the activation of Akt, thereby influencing these cellular processes .

Pharmacokinetics

Factors such as stereochemistry and the spatial orientation of substituents can impact the bioavailability of these compounds .

Result of Action

The result of the compound’s action is the inhibition of PI3K activity, leading to the suppression of the Akt signaling pathway . This can result in decreased cell proliferation and increased apoptosis, making the compound potentially useful in the treatment of conditions characterized by overactive PI3K/Akt signaling, such as certain types of cancer .

Advantages and Limitations for Lab Experiments

The main advantage of using 4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide in laboratory experiments is that it is a relatively simple compound to synthesize and use. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, the effects of this compound can vary depending on the organism being studied, and it may not be effective in all cases.

Future Directions

There are several potential future directions for research involving 4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide. These include further studies into the mechanism of action of the compound, as well as studies into its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of this compound could lead to new discoveries and applications. Finally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of producing the compound.

properties

IUPAC Name

4-chloro-N-propan-2-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-6(2)11-14(12,13)8-5-10-4-3-7(8)9/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFUAIQLURUVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441454
Record name 4-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59582-92-2
Record name 4-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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